1,3-Dimethylimidazolium iodide
Overview
Description
Synthesis Analysis
1,3-Dimethylimidazolium iodide can be synthesized through various methods, including the reaction of elemental Se with 1,3-dimethylimidazolium iodide in methanolic K2CO3, leading to the formation of selenium-substituted derivatives. This synthesis process highlights the compound's versatility in forming addition products with other elements such as bromine and iodomethane. X-ray crystallography further confirms the selenium-substituted planar heterocyclic ring's structure, differentiating significantly from sulfur analogs (Williams et al., 1993).
Molecular Structure Analysis
The molecular structure of 1,3-dimethylimidazolium iodide and its derivatives has been extensively analyzed through techniques like X-ray crystallography. These studies reveal a planar heterocyclic ring with distinct bond distances and angles, offering insights into the compound's unique structural properties. For instance, the crystal structure of 1,3-dimethyl-2-[4-chloro-styryl]-benzimidazolium iodide demonstrates face-to-face π⋯π aromatic stacking interactions, providing a deep insight into its electronic structure and properties (Fu et al., 2012).
Chemical Reactions and Properties
1,3-Dimethylimidazolium iodide participates in various chemical reactions, leading to the formation of numerous compounds with diverse structures and properties. For example, its reaction with Ag2O leads to the coordination polymer [Ag(carbene)2][Ag4I6], highlighting its utility in synthesizing complex inorganic-organic hybrid materials with unique structural motifs and potential applications in catalysis and materials science (Chen & Liu, 2003).
Physical Properties Analysis
The liquid structure of 1,3-dimethylimidazolium derivatives has been a subject of interest, particularly in understanding the charge distribution and interactions within these ionic liquids. Neutron diffraction studies reveal significant insights into the liquid structure of 1,3-dimethylimidazolium bis[(trifluoromethyl)sulfonyl]amide, showing smaller charge ordering compared to chloride and hexafluorophosphate salts due to the diffuse charge density and size of the anion (Deetlefs et al., 2006).
Chemical Properties Analysis
The chemical properties of 1,3-dimethylimidazolium iodide, such as its reactivity and ability to form various chemical bonds, play a crucial role in its application across different scientific fields. The compound's ability to catalyze the aroylation of chloroheteroarenes with arenecarbaldehydes, leading to the formation of aroylheteroarenes, exemplifies its catalytic potential in organic synthesis (Miyashita et al., 1994).
Scientific Research Applications
1,3-Dimethylimidazolium iodide is an ionic liquid , which are salts with a melting point below 100 °C . , and it’s non-volatile and non-flammable . Here are some of its applications:
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Electrochemistry : Ionic liquids are often used in electrochemistry as they can provide a wide electrochemical window and low volatility . The specific procedures would depend on the particular electrochemical process or experiment.
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Catalysis : Ionic liquids can also be used in catalysis . They can act as solvents and catalysts in the same system, which can simplify the reaction process. The specific procedures and results would depend on the particular catalytic reaction.
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Ionic Liquid Research : 1,3-Dimethylimidazolium iodide can be used in the study of ionic liquids themselves . For example, it can be used to investigate the mobility and association of ions in aqueous solutions . The specific procedures involve molecular dynamics simulations, statistical mechanics calculations, and conductivity measurements .
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Synthesis of Trifluoroacetimidoyl Halides : 1,3-Dimethylimidazolium iodide can be used in the synthesis of trifluoroacetimidoyl halides . These halides are considered potent trifluoromethyl synthons to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles . These compounds have found extensive applications in the fields of organic synthesis, pharmaceuticals, agrochemicals, and materials science .
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Dye-Sensitized Solar Cells (DSSCs) : An imidazolium iodide–containing hyperbranched polymer ionic liquid, which includes 1,3-Dimethylimidazolium iodide, has been synthesized for use as the gel electrolyte of DSSCs . The DSSCs incorporating this gel electrolyte displayed higher photo-conversion efficiency . The DSSC incorporating the gel electrolyte retained approximately 93% of its original efficiency after 500 hours .
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Inhibition of Gas Hydrates : 1,3-Dimethylimidazolium iodide can be used as an inhibitor for the formation of gas hydrates . Gas hydrates can cause plugging in oil and gas pipelines, disrupting normal flows . Imidazolium-based ionic liquids, including 1,3-Dimethylimidazolium iodide, have been found efficient for the inhibition of CO2 and CH4 hydrates .
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Battery Materials : 1,3-Dimethylimidazolium iodide is also used in the production of battery materials . Ionic liquids, including 1,3-Dimethylimidazolium iodide, have unique properties that make them suitable for use in batteries .
Safety And Hazards
Future Directions
Ionic liquids like 1,3-Dimethylimidazolium iodide have found widespread use in controlling the crystallization process of perovskites, optimizing the morphology, and enhancing the device performance . They are currently targeted for applications in next-generation low-power electronics and optoelectronic devices .
properties
IUPAC Name |
1,3-dimethylimidazol-1-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.HI/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSMIBSHEYKMJT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40962991 | |
Record name | 1,3-Dimethyl-1H-imidazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylimidazolium iodide | |
CAS RN |
4333-62-4 | |
Record name | 1,3-Dimethylimidazolium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4333-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazolium, 1,3-dimethyl-, iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4333-62-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dimethyl-1H-imidazol-3-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40962991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dimethylimidazolium Iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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